molecular formula C21H23N3O4 B11527930 N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-1-(phenylcarbonyl)piperidine-4-carbohydrazide

N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-1-(phenylcarbonyl)piperidine-4-carbohydrazide

Cat. No.: B11527930
M. Wt: 381.4 g/mol
InChI Key: CRZVJKVFRXKKBQ-HYARGMPZSA-N
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Description

1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a benzoyl group, a piperidine ring, and a dihydroxyphenyl ethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

1-benzoyl-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-14(18-8-7-17(25)13-19(18)26)22-23-20(27)15-9-11-24(12-10-15)21(28)16-5-3-2-4-6-16/h2-8,13,15,25-26H,9-12H2,1H3,(H,23,27)/b22-14+

InChI Key

CRZVJKVFRXKKBQ-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2)/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(=NNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between benzoyl hydrazine and 2,4-dihydroxyacetophenone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s dihydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoyl group, piperidine ring, and dihydroxyphenyl moiety sets it apart from other hydrazides and related compounds .

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